

Comparison Guide: Kinase Selectivity Profile of Dasatinib

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Compound of Interest

Compound Name: A-893

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the selectivity of Dasatinib, a multi-targeted tyrosine kinase inhibitor. The data presented here is crucial for understanding its mechanism of action, predicting potential therapeutic applications, and anticipating possible off-target effects.

Kinase Selectivity Profile of Dasatinib

Dasatinib is known to potently inhibit the BCR-ABL fusion protein and the SRC family of kinases. However, its activity extends to a broader range of kinases. The following table summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, presented as IC₅₀ values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%). Lower IC₅₀ values indicate higher potency.

Table 1: Inhibitory Activity (IC₅₀) of Dasatinib Against a Panel of Kinases

Kinase Target	IC50 (nM)	Kinase Family
Primary Targets		
ABL1	<1	Tyrosine Kinase
SRC	0.8	Tyrosine Kinase
LCK	1.1	Tyrosine Kinase
YES1	1.1	Tyrosine Kinase
FYN	2.8	Tyrosine Kinase
Secondary Targets		
KIT	12	Tyrosine Kinase
PDGFR β	28	Tyrosine Kinase
EPHA2	30	Tyrosine Kinase
Weakly Inhibited/Off-Targets		
EGFR	>1000	Tyrosine Kinase
ERK1	>10,000	Serine/Threonine Kinase
AKT1	>10,000	Serine/Threonine Kinase

Note: The IC50 values presented are compiled from various published studies and may vary depending on the specific assay conditions.

Experimental Protocols

The determination of kinase selectivity is a critical step in drug development. The following outlines a general methodology for a kinase inhibition assay, similar to those used to generate the data for Dasatinib.

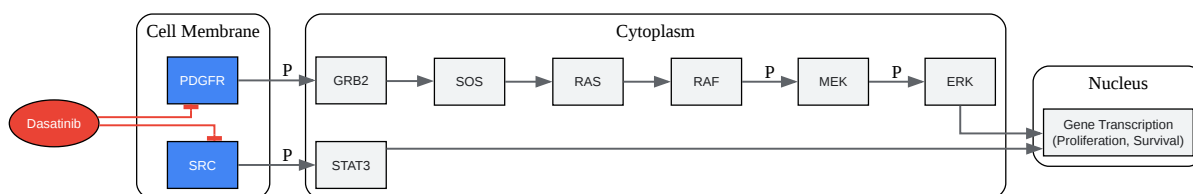
In Vitro Kinase Inhibition Assay (General Protocol)

- Reagents and Materials:

- Recombinant human kinases
- Kinase-specific peptide substrates
- ATP (Adenosine triphosphate)
- Dasatinib (or test compound)
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
- Microplates (e.g., 384-well)
- Assay Procedure:
 - A dilution series of Dasatinib is prepared in the appropriate solvent (e.g., DMSO).
 - The kinase, peptide substrate, and kinase buffer are added to the wells of a microplate.
 - Dasatinib dilutions are added to the respective wells. A control with no inhibitor is also included.
 - The reaction is initiated by the addition of ATP.
 - The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
 - The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.
- Data Analysis:
 - The percentage of kinase activity is calculated for each Dasatinib concentration relative to the no-inhibitor control.
 - The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

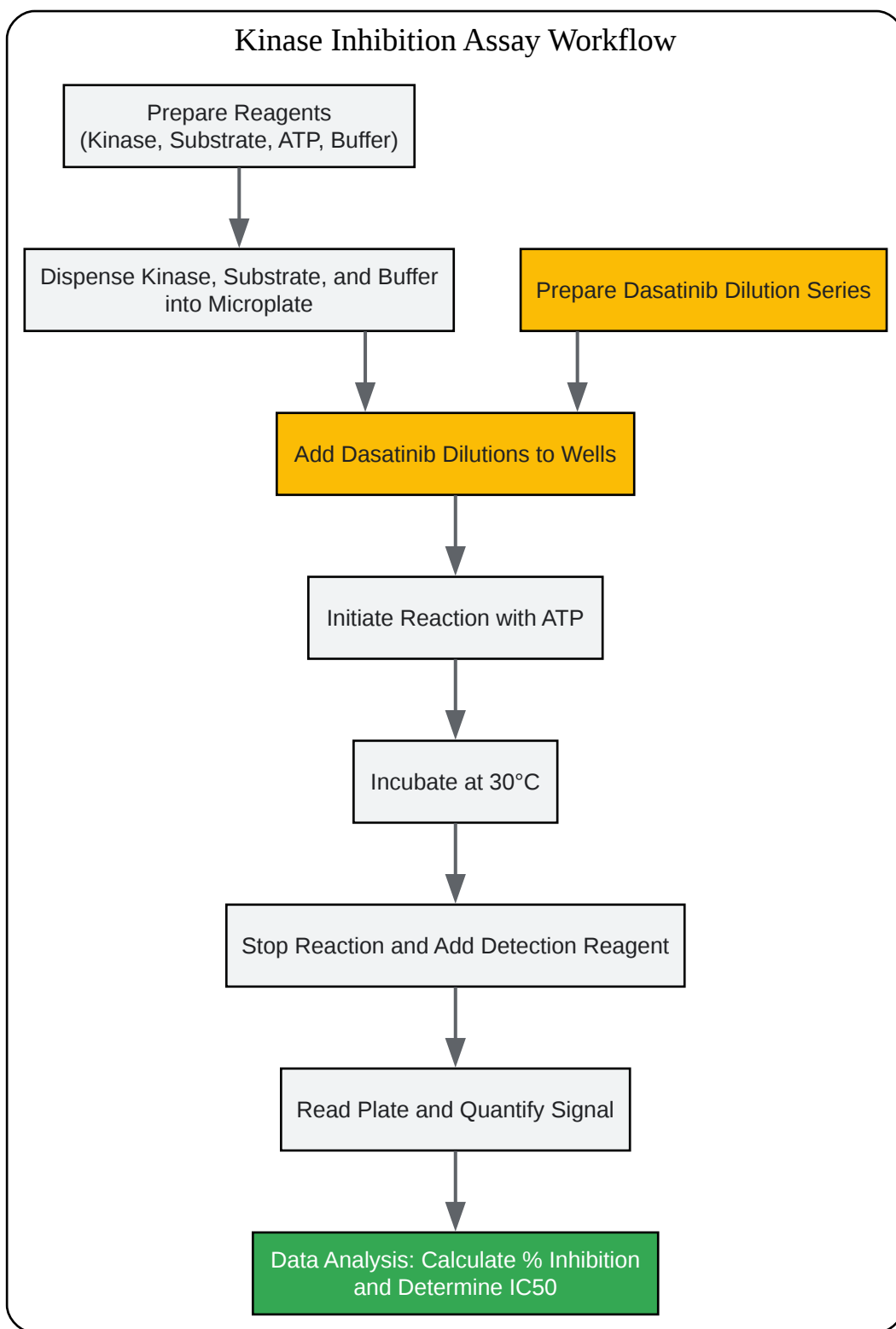
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway affected by Dasatinib and a typical experimental workflow for assessing kinase selectivity.



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Dasatinib Inhibition of SRC and PDGFR Signaling Pathways.



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Experimental Workflow for Kinase Inhibition Assay.

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